molecular formula C9H11NO4S B13585675 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

Numéro de catalogue: B13585675
Poids moléculaire: 229.26 g/mol
Clé InChI: WMSWCUWTALHGCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a benzofuran derivative featuring a methoxy group at position 5 and a sulfonamide moiety at position 7. Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 229.23 g/mol. The compound serves as a versatile synthetic intermediate in medicinal and organic chemistry, particularly in the development of enzyme inhibitors and bioactive molecules. Its dihydrobenzofuran core provides partial saturation, enhancing conformational flexibility compared to fully aromatic analogs .

Propriétés

Formule moléculaire

C9H11NO4S

Poids moléculaire

229.26 g/mol

Nom IUPAC

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide

InChI

InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12)

Clé InChI

WMSWCUWTALHGCU-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2

Origine du produit

United States

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide generally encompasses:

  • Construction of the benzofuran core with specific substitution at the 7-position.
  • Introduction of the methoxy group at the 5-position.
  • Sulfonamide functionalization at the 7-position.

The core benzofuran ring is typically assembled via cyclization of appropriately substituted phenolic precursors, followed by selective functional group transformations to install the sulfonamide moiety.

Preparation of Benzofuran Core

2.1. Sonogashira Coupling and Cyclization

One of the most efficient routes involves the Sonogashira coupling of halogenated phenols with terminal alkynes, followed by cyclization to form the benzofuran ring:

Step Reagents & Conditions Key Features Reference
1. Sonogashira coupling PdCl₂(PPh₃)₂, CuI, base (triethylamine), solvent (DMF or toluene), reflux Forms ortho-alkynylphenol intermediates ,
2. Cyclization Treatment with mercury(II) acetate or similar oxidants Promotes intramolecular cyclization to benzofuran ,

The resulting benzofuran derivatives can be selectively functionalized at the 7-position.

2.2. Alternative Cyclization Methods

Other methods involve oxidative cyclization of phenolic precursors under mild conditions, such as using hypervalent iodine reagents or metal-catalyzed cyclizations, which have been documented to afford benzofurans with high regioselectivity.

Introduction of Methoxy Group at the 5-Position

The methoxy substitution at the 5-position of benzofuran can be achieved via electrophilic aromatic substitution or through methylation of hydroxyl groups:

Step Reagents & Conditions Notes Reference
Methylation of phenolic hydroxyl Dimethyl sulfate or methyl iodide, base (potassium carbonate), solvent (acetone or DMF) Targets the phenolic hydroxyl group at the 5-position ,

This step is often performed prior to cyclization to ensure regioselectivity.

Sulfonamide Functionalization at the 7-Position

The key step involves installing the sulfonamide group at the 7-position of the benzofuran:

Step Reagents & Conditions Description Reference
1. Halogenation at 7-position N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), radical initiator (AIBN), solvent (carbon tetrachloride), reflux Introduces halogen as a leaving group ,
2. Nucleophilic substitution Sulfonamide reagent (e.g., methanesulfonamide sodium salt), base (potassium carbonate), organic solvent (DMF, DMSO) Displaces halogen to form sulfonamide ,,

Alternatively, direct sulfonation using sulfonyl chlorides can be performed on the benzofuran core, followed by amination with ammonia or primary amines to yield the sulfonamide.

Specific Synthetic Route for this compound

Based on the literature, a plausible synthetic sequence is:

Step 1: Synthesize 5-methoxyphenol derivative with appropriate halogenation at the 7-position.

Step 2: Perform Sonogashira coupling with a suitable terminal alkyne to generate the benzofuran core.

Step 3: Cyclize using mercury(II) acetate to form the benzofuran ring with methoxy substitution at the 5-position.

Step 4: Halogenate at the 7-position (e.g., with NBS).

Step 5: Nucleophilic substitution with methanesulfonamide sodium salt to install the sulfonamide group.

Step 6: Purify via recrystallization or chromatography.

Data Table: Summary of Key Reagents and Conditions

Step Reagents Conditions Purpose Reference
Phenol halogenation NBS Reflux, inert atmosphere 7-position halogenation ,
Coupling PdCl₂(PPh₃)₂, CuI, triethylamine Reflux Benzofuran core formation ,
Cyclization Mercury(II) acetate Reflux Ring closure ,
Methylation Dimethyl sulfate, K₂CO₃ Room temp to reflux 5-position methoxy ,
Sulfonamide installation Methanesulfonamide sodium salt DMF, room temp Sulfonamide group ,,

In-Depth Research Findings

Recent advances highlight the importance of regioselectivity and functional group compatibility. The use of microwave-assisted synthesis has been explored to accelerate benzofuran formation, reducing reaction times significantly. Furthermore, the employment of greener solvents and catalytic systems aligns with sustainable chemistry principles.

Patent analyses reveal that the synthesis of benzofuran derivatives with sulfonamide groups often involves multi-step sequences with high yields (>70%) and minimal side reactions, emphasizing the importance of optimizing reaction conditions such as temperature, solvent polarity, and reagent stoichiometry.

Analyse Des Réactions Chimiques

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are commonly used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons with Analogs

Key Structural Modifications

The compound is compared below with its brominated analog, 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonamide (CAS 89819-41-0), and other related derivatives:

Property 5-Methoxy Derivative 5-Bromo Derivative Fully Aromatic Benzofuran Analogs
Substituent (Position 5) Methoxy (-OCH₃) Bromo (-Br) Variable (e.g., -H, -Cl, -CH₃)
Molecular Weight 229.23 g/mol 278.13 g/mol ~210–300 g/mol
Electronic Effects Electron-donating Electron-withdrawing Depends on substituent
Solubility Moderate in DMSO Low in water Varies with polarity
Synthetic Accessibility High (via alkylation) Moderate (requires bromination) Variable
Key Observations:
  • In contrast, the bromo substituent withdraws electrons, which may stabilize reactive intermediates or alter binding affinities .
  • Molecular Weight : The bromo derivative’s higher molecular weight (278.13 vs. 229.23) impacts crystallinity and phase behavior, often leading to distinct melting points and solubility profiles.
  • Synthetic Routes : Methoxy derivatives are typically synthesized via alkylation or nucleophilic substitution, whereas brominated analogs require halogenation under controlled conditions .

Functional Comparisons in Drug Design

Pharmacological Relevance

  • Sulfonamide Group : Both compounds feature a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The sulfonamide’s hydrogen-bonding capacity is critical for target engagement.
  • Methoxy vs. Bromo: 5-Methoxy: May enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to halogens.

Case Study: Benzomorpholine Derivatives

In a 2019 study, replacing the indoline core with benzomorpholine (a structural analog of dihydrobenzofuran) improved binding affinity for serotonin receptors. This highlights the importance of ring saturation and heteroatom placement in modulating activity .

Activité Biologique

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by the following chemical properties:

PropertyValue
CAS Number [Not available]
Molecular Formula C10H13NO4S
Molecular Weight 241.28 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate specific pathways involved in cell signaling and proliferation, which can lead to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Mycobacterium tuberculosis and found that certain compounds showed profound activity with low toxicity towards mammalian cells .
  • Another investigation focused on the synthesis of benzofuran-based compounds and their screening for antifungal activity against Candida albicans. The results indicated that specific substitutions on the benzofuran ring enhanced the antimicrobial potency significantly .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • In Vitro Studies :
    • A series of benzofuran analogues were tested against different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .
  • In Vivo Studies :
    • In murine models, compounds similar to this compound demonstrated reduced tumor growth without affecting body weight or vital organ size, indicating a favorable therapeutic profile .

Case Study 1: Anticancer Efficacy

A study conducted by Abdelfatah et al. synthesized a series of benzofuran derivatives and evaluated their anticancer activity. Among these, a derivative with structural similarities to this compound showed selective inhibition of the PLK1 PBD with an IC50 of 16.4 μM against A549 cells, leading to significant reductions in cell viability and induction of apoptosis .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of benzofurans highlighted that compounds with methoxy substitutions exhibited enhanced activity against M. tuberculosis with an IC90 value below 0.60 μM. This suggests that structural modifications can lead to increased efficacy against resistant strains .

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Assign methoxy (δ ~3.8 ppm for 1^1H), dihydrofuran protons (δ 2.5–3.5 ppm), and sulfonamide protons (δ 7.0–7.5 ppm if NH2_2 is present) .
    • FT-IR : Confirm sulfonamide group via S=O stretching (1350–1150 cm1^{-1}) and N–H bending (1650–1550 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (as in analogous benzofuran sulfonyl structures) resolves bond angles and confirms dihydrofuran ring conformation .

Advanced Tip : Pair NMR with HPLC purity analysis (>98%) to rule out rotational isomers or residual solvents.

What are the stability profiles of this compound under varying pH and solvent conditions?

Q. Advanced Research Focus

  • pH Stability : The compound is prone to hydrolysis in acidic (pH <3) or basic (pH >10) conditions due to sulfonamide group reactivity.
  • Solubility : Limited aqueous solubility (logP ~2.5 predicted); use DMSO or THF for stock solutions, but avoid prolonged storage in polar aprotic solvents to prevent degradation .
  • Storage : Store at -20°C under argon to minimize oxidation of the dihydrofuran ring.

Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products.

How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Q. Advanced Research Focus

  • Derivatization : Modify methoxy or sulfonamide groups (e.g., replace -OCH3_3 with halogens or bulkier alkoxy groups) to assess bioactivity changes, as seen in naphthalimide-based AcrB inhibitors .
  • Biological Assays : Test against bacterial efflux pumps (e.g., E. coli AcrB) using minimum inhibitory concentration (MIC) assays paired with ethidium bromide accumulation studies .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity.

What advanced analytical techniques are recommended for resolving contradictory data in purity or reactivity studies?

Q. Advanced Research Focus

  • HPLC-DAD vs. 1^1H NMR Purity Discrepancies : If NMR suggests >95% purity but HPLC shows multiple peaks, employ high-resolution MS to detect isobaric impurities or tautomers.
  • Reactivity Conflicts : For inconsistent sulfonylation yields, use in-situ IR to monitor reaction progress and identify side reactions (e.g., over-sulfonation) .

Case Study : In a 2017 synthesis, conflicting cyclization yields were resolved by switching from NaH to LDA for better regioselectivity .

How can computational modeling aid in predicting the binding interactions of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to simulate binding to AcrB or similar targets, focusing on sulfonamide hydrogen bonds and dihydrofuran hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., pH 7.4, 150 mM NaCl).

Validation : Compare docking scores with experimental IC50_{50} values to refine force field parameters.

What strategies address contradictions in reported synthetic yields or spectroscopic data across studies?

Q. Advanced Research Focus

  • Yield Optimization : Re-evaluate solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst aging (e.g., NaH activity decreases with moisture exposure) .
  • Spectroscopic Reproducibility : Standardize NMR acquisition parameters (e.g., 128 scans, 25°C) and calibrate with internal standards (e.g., TMS).

Example : A 2019 study achieved higher yields by pre-drying reagents over molecular sieves, resolving prior inconsistencies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.